Fmoc-L-3-Carbamoylphe

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

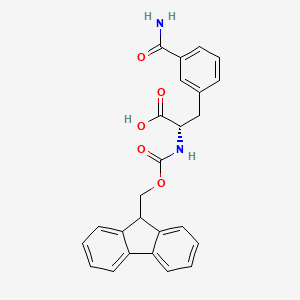

(2S)-3-(3-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c26-23(28)16-7-5-6-15(12-16)13-22(24(29)30)27-25(31)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTDQRFXBNPJQA-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)C(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Unnatural Amino Acid Chemistry

The foundation of all proteins in the human body is a set of 20 standard amino acids. pitt.edu However, the field of chemistry has expanded beyond nature's toolkit with the creation of "unnatural" amino acids (UAAs). pitt.edu These are amino acids that are not among the 20 naturally occurring ones. nih.gov The synthesis and incorporation of UAAs into proteins is a powerful technique in protein engineering and drug discovery. nih.gov It allows for the creation of proteins with enhanced stability, novel functions, and altered physicochemical properties. nih.gov

Fmoc-L-3-Carbamoylphe is one such unnatural amino acid. It is a derivative of phenylalanine, featuring a carbamoyl (B1232498) group (-CONH2) at the meta-position of the phenyl ring. The "L" in its name refers to its stereochemistry, which is the same as the naturally occurring L-amino acids. The "Fmoc" (fluorenylmethoxycarbonyl) group is a crucial component for its use in chemical synthesis. chemimpex.comwikipedia.org This protecting group is attached to the amino group of the amino acid and is stable under acidic conditions but can be easily removed with a weak base, a property that is highly advantageous in a technique called solid-phase peptide synthesis (SPPS). wikipedia.orgthermofisher.com

Significance in Modern Peptide and Protein Science

The ability to incorporate UAAs like Fmoc-L-3-Carbamoylphe into peptides and proteins has revolutionized modern protein science. nih.gov By strategically placing this UAA within a peptide sequence, researchers can introduce new functionalities and probe biological processes in ways not possible with the standard 20 amino acids.

The carbamoyl (B1232498) group on this compound is of particular interest. This functional group can participate in hydrogen bonding, potentially influencing the three-dimensional structure and stability of peptides and proteins. This can lead to the development of peptides with improved pharmacological properties. chemimpex.com Furthermore, the unique structure of this UAA can be used to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but may have improved stability and bioavailability. chemimpex.com

The use of UAAs facilitates a wide range of applications, including the development of antibody-drug conjugates, probes for studying protein conformation, and peptide-based imaging agents. nih.gov The incorporation of UAAs with bioorthogonal reactivity also allows for the site-specific labeling of proteins for spectroscopic and microscopic studies. nih.gov

Overview of Key Research Domains Involving Fmoc L 3 Carbamoylphe

Solution-Phase Synthetic Applications

The primary application of this compound in solution-phase synthesis is as a building block for the construction of peptides and peptidomimetics. The Fmoc group provides temporary protection of the alpha-amino group, allowing for the sequential coupling of amino acids to form a peptide chain.

Once L-3-carbamoylphenylalanine is obtained, the Fmoc group is introduced in a solution-phase reaction. A common and effective method for the Fmoc protection of amino acids is the Schotten-Baumann reaction. This involves the reaction of the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a biphasic system or a homogenous solution with an appropriate base to neutralize the liberated acid.

A typical laboratory-scale procedure would involve dissolving L-3-carbamoylphenylalanine in an aqueous solution of a mild base, such as sodium carbonate or sodium bicarbonate. To this solution, a solution of Fmoc-OSu in an organic solvent like dioxane or acetone (B3395972) is added dropwise with stirring. The reaction is typically carried out at room temperature and monitored for completion by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by acidification to precipitate the Fmoc-protected amino acid, which can then be isolated by filtration and purified by recrystallization.

The carbamoyl group on the phenyl ring is generally stable to the conditions of Fmoc protection and subsequent peptide coupling reactions. This allows for the direct use of this compound in solution-phase peptide synthesis without the need for a side-chain protecting group on the carbamoyl moiety.

Interactive Table 1: Representative Reaction Parameters for Solution-Phase Fmoc Protection of an Amino Acid

| Parameter | Condition | Purpose |

| Amino Acid | L-3-Carbamoylphenylalanine | The substrate to be protected. |

| Fmoc Reagent | Fmoc-OSu | Provides the Fmoc protecting group. |

| Solvent System | Aqueous Na2CO3 / Dioxane | Creates a biphasic or homogenous system for the reaction. |

| Base | Sodium Carbonate (Na2CO3) | Neutralizes the liberated acid and maintains a basic pH. |

| Temperature | Room Temperature | A mild condition that prevents degradation of the reactants. |

| Reaction Time | 2-12 hours | Dependent on the specific amino acid and reaction conditions. |

| Work-up | Acidification (e.g., with HCl) | Precipitates the Fmoc-protected amino acid from the solution. |

| Purification | Recrystallization | To obtain the final product in high purity. |

Industrial Scale Synthesis Approaches

The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges and considerations. The primary goals of industrial-scale synthesis are to maximize yield, ensure high purity, minimize cost, and maintain a safe and environmentally responsible process.

For the synthesis of the parent amino acid, L-3-carbamoylphenylalanine, on an industrial scale, enzymatic or chemo-enzymatic methods are often preferred over classical chemical synthesis. Biotransformations, such as the use of phenylalanine ammonia (B1221849) lyases or transaminases, can offer high enantioselectivity and operate under milder conditions, reducing the need for hazardous reagents and complex purification steps. These biocatalytic approaches can be applied to a suitable precursor, potentially derived from fermentation or other bio-based feedstocks.

The Fmoc-protection step also requires significant process optimization for industrial-scale production. While the fundamental chemistry remains the same as in the laboratory, aspects such as reactor design, heat transfer, solvent selection and recovery, and reagent addition rates become critical. The use of more cost-effective reagents and the development of efficient downstream processing and purification protocols are paramount.

Crystallization is a key purification step in the industrial production of Fmoc-amino acids. The development of a robust and reproducible crystallization process is crucial for obtaining a product with the desired purity, crystal form, and particle size distribution, all of which can impact its performance in subsequent peptide synthesis applications.

Furthermore, quality control and assurance are rigorously implemented in an industrial setting. This includes the analysis of raw materials, in-process controls to monitor the reaction progress, and final product testing to ensure it meets stringent specifications for purity, enantiomeric excess, and the absence of impurities.

Interactive Table 2: Comparison of Laboratory vs. Industrial Scale Synthesis of this compound

| Aspect | Laboratory Scale | Industrial Scale |

| Batch Size | Milligrams to grams | Kilograms to tons |

| Primary Goal | Proof of concept, small quantity for research | Cost-effective, high-throughput production |

| Synthesis Method | Often manual, classical organic synthesis | Automated, often employing biocatalysis |

| Purification | Chromatography, simple crystallization | Process-scale chromatography, optimized crystallization |

| Solvent Use | Often used in excess, less focus on recovery | Minimized use, with a strong emphasis on recovery and recycling |

| Safety | Standard laboratory safety protocols | Rigorous process safety management and engineering controls |

| Cost | Reagent cost is a factor, but not the primary driver | Cost of goods is a critical parameter for commercial viability |

| Quality Control | Basic analytical techniques (TLC, NMR) | Comprehensive quality assurance program with validated analytical methods |

Role as a Non-Canonical Amino Acid Building Block in Peptide Synthesis

This compound serves as a specialized, protected building block for incorporation into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). SPPS is the predominant method for chemically synthesizing peptides, prized for its efficiency and compatibility with a wide range of functionalities. Current time information in West Sussex, GB. The synthesis cycle involves the sequential addition of amino acid residues to a growing peptide chain that is covalently attached to a solid resin support.

The Fmoc group is an essential feature of this building block, acting as a temporary protecting group for the α-amine of the amino acid. masterorganicchemistry.com This protection prevents unwanted self-polymerization and ensures that the correct sequence is assembled. The Fmoc group is stable under the conditions required for peptide bond formation (coupling) but can be cleanly and rapidly removed under mild basic conditions, typically using a solution of piperidine (B6355638) in an organic solvent. Current time information in West Sussex, GB. This orthogonality allows the side chains of other amino acids in the peptide (which are protected by acid-labile groups) to remain unaffected during the iterative deprotection and coupling cycles.

The incorporation of a non-canonical amino acid like L-3-Carbamoylphenylalanine is achieved through standard amide bond-forming protocols within the SPPS workflow. nih.gov Once the this compound building block is coupled to the N-terminus of the resin-bound peptide chain, its own Fmoc group is removed to allow for the addition of the next amino acid in the sequence. The presence of the carbamoyl (-CONH₂) functionality on the phenyl ring introduces unique chemical properties not found in the 20 proteinogenic amino acids, expanding the chemical diversity and functional potential of the resulting peptide. nih.gov

Design and Synthesis of Peptides Incorporating this compound

The design of peptides containing this compound is driven by the desire to impart specific structural or functional attributes to the final molecule. The synthesis follows established Fmoc-SPPS protocols, where the non-canonical residue is treated as a standard amino acid in the automated or manual synthesis cycle.

The introduction of a non-canonical residue can profoundly influence the secondary structure and conformational landscape of a peptide. The side chain of 3-Carbamoylphenylalanine can impose specific dihedral angle preferences and engage in non-covalent interactions that stabilize or destabilize local structural motifs like α-helices and β-turns. nih.govnih.gov

The carbamoyl group is capable of acting as both a hydrogen bond donor and acceptor. This allows it to form intramolecular hydrogen bonds with nearby backbone atoms or other side chains, which can constrain the peptide backbone and favor specific folded conformations. researchgate.net Such intramolecular interactions are critical in the formation and stabilization of secondary structures. nih.gov For instance, a hydrogen bond between the carbamoyl group and a backbone carbonyl oxygen several residues away could stabilize a turn or helical structure.

Furthermore, the electronic nature of the substituent on the phenyl ring affects the conformation. Studies on other substituted phenylalanine residues have demonstrated a clear relationship between the electronic properties of the substituent and the global conformation of a cyclic peptide. nih.gov Electron-withdrawing or -donating groups alter the cation-π or CH-π interactions between the aromatic ring and other parts of the peptide, thereby influencing conformational flexibility and equilibrium. nih.gov The carbamoyl group, with its distinct electronic character, can similarly modulate these interactions to control the peptide's three-dimensional shape.

| Substituent on Phe Ring (at position X) | Hammett Constant (σp) | ΔG° at 298 K (kJ mol⁻¹) | Dominant Conformation |

| -NO₂ | 0.78 | -4.43 | Folded |

| -CN | 0.66 | -3.85 | Folded |

| -Br | 0.23 | -2.13 | Folded |

| -H | 0.00 | -1.13 | Equilibrium |

| -CH₃ | -0.17 | -0.29 | Equilibrium |

| -OCH₃ | -0.27 | -0.04 | Unfolded |

Table 1. This table illustrates the principle that electronic substituents on a phenylalanine ring influence the conformational free energy (ΔG°) and folding equilibrium of a model cyclic peptide. Data is adapted from research on substituted phenylalanines, providing an analogous case for how 3-carbamoylphenylalanine could impact peptide conformation. nih.gov A more negative ΔG° indicates a greater preference for the folded state.

The primary strategy for introducing functionality with this building block is the exploitation of the carbamoyl group itself. This amide group is structurally similar to the side chains of asparagine and glutamine, which are known to be crucial for protein structure and function through hydrogen bonding. libretexts.org

By placing a carbamoyl group on a rigid phenyl ring, its position and vector for hydrogen bonding can be more precisely controlled compared to the flexible aliphatic side chains of asparagine or glutamine. This allows for the rational design of peptides with enhanced binding affinity and specificity for biological targets. The carbamoyl group can act as a key pharmacophore, forming critical hydrogen bonds with a receptor's active site.

Investigation of Proteolytic Stability in Modified Peptides

A major limitation of peptide-based therapeutics is their rapid degradation by proteases in the body. nih.gov Incorporating non-canonical amino acids is a widely adopted strategy to enhance proteolytic stability. Peptides containing L-3-Carbamoylphenylalanine are expected to exhibit increased resistance to enzymatic degradation for two primary reasons.

First, proteases have high specificity for the side chains of natural amino acids. The introduction of an unnatural side chain, such as a carbamoyl-substituted phenyl group, can disrupt molecular recognition at the enzyme's active site, thereby preventing the enzyme from binding and cleaving the adjacent peptide bond.

Second, the conformational constraints imposed by the ncAAs can protect the peptide backbone from enzymatic attack. nih.gov By inducing and stabilizing secondary structures such as tight turns or helices, the peptide can sterically shield its scissile amide bonds, making them inaccessible to proteases. Research on peptides incorporating other modified amino acids, such as fluorinated residues or β-amino acids, has consistently shown that such modifications lead to significant increases in stability against common proteases like trypsin and chymotrypsin. nih.govnih.gov

| Peptide | Modifying Amino Acid | Relative Rate of Degradation (vs. Parent) |

| Buforin Analogue 1 | Hexafluoroleucine | Slower |

| Buforin Analogue 2 | Hexafluoroleucine | Slower |

| Magainin Analogue 1 | Pentafluorophenylalanine | Slower |

| Magainin Analogue 2 | Pentafluorophenylalanine | Slower |

Table 2. This table shows the effect of incorporating non-canonical fluorinated amino acids on the proteolytic stability of antimicrobial peptides, demonstrating the principle that ncAAs can enhance resistance to degradation. Data adapted from a study on fluorinated peptide analogues. nih.gov

Approaches to Peptide Cyclization and Scaffold Engineering

Peptide cyclization is a key strategy used to improve the stability, receptor affinity, and bioavailability of peptides by restricting their conformational flexibility. msu.edu this compound can be readily integrated into linear peptide sequences destined for cyclization. The synthesis of the linear precursor is performed via SPPS, after which the peptide is cleaved from the resin and subjected to a head-to-tail or side-chain-to-side-chain cyclization reaction in solution.

The presence of 3-Carbamoylphenylalanine can influence the efficiency of the cyclization step. The pre-organization of the linear peptide into a conformation that brings its reactive termini into close proximity is crucial for favoring the desired intramolecular cyclization over intermolecular oligomerization. nih.gov The hydrogen bonding capacity and conformational-directing effects of the carbamoylphenylalanine residue can help induce a "turn-like" structure in the linear precursor, thereby increasing the yield of the cyclic monomer.

In scaffold engineering, this amino acid can be incorporated as part of a peptide sequence that is then constrained by an external molecular framework. For example, a peptide sequence containing 3-Carbamoylphenylalanine could be flanked by two cysteine residues. These cysteines can then be reacted with a bifunctional electrophilic linker, such as a dibromoxylene, to form a stable, bicyclic "stapled" peptide. nih.gov This approach allows for the stabilization of specific secondary structures, like α-helices, which are often critical for mediating protein-protein interactions.

Applications of Fmoc L 3 Carbamoylphe in Advanced Biological Systems Research

Targeted Drug Development Research

Fmoc-L-3-Carbamoylphe is instrumental in the synthesis of bioactive peptides and peptidomimetics for therapeutic applications. chemimpex.com Its distinct properties are particularly valuable in designing molecules that can precisely interact with specific biological targets like proteins and enzymes. chemimpex.com

Rational Design of Ligands for Specific Biological Targets

The rational design of peptide-based ligands that bind with high affinity and selectivity to biological receptors is a cornerstone of modern drug discovery. This compound serves as a crucial component in this process, enabling the synthesis of peptides intended to target specific receptors or enzymes. chemimpex.com The carbamoyl (B1232498) group (–CONH2) on the phenyl ring can act as both a hydrogen bond donor and acceptor, providing additional points of interaction with a target protein that may not be possible with natural phenylalanine. This facilitates the creation of ligands with enhanced binding capabilities.

For instance, in the design of ligands for opioid receptors, the nature of the aromatic residue at position 3 of a peptide sequence is critical for receptor affinity and selectivity. nih.gov By substituting natural amino acids with derivatives like 3-carbamoylphenylalanine, researchers can systematically explore the topographical requirements of receptor binding sites and optimize ligand-receptor interactions. nih.gov This approach allows for the fine-tuning of a peptide's pharmacological profile, potentially leading to the development of more potent and selective therapeutics.

Enzyme Inhibitor Design and Structure-Activity Relationship (SAR) Studies

Peptides designed to inhibit enzyme activity are a significant area of pharmaceutical research. The incorporation of non-natural amino acids is a key strategy in developing potent and stable enzyme inhibitors. While specific studies detailing the use of this compound in published SAR studies for enzyme inhibitors are not widely available, the principles are well-established. The introduction of modified phenylalanine residues can confer resistance to enzymatic degradation and provide unique interactions within the enzyme's active site. nih.gov

Structure-Activity Relationship (SAR) studies investigate how changes in a molecule's structure affect its biological activity. The carbamoylphenyl group of this compound can significantly influence these relationships. For example, its size, polarity, and hydrogen-bonding capacity can be compared against other substituted phenylalanines to determine the optimal requirements for enzyme inhibition. mdpi.com In a study on dipeptide inhibitors of chymotrypsin, the use of a sterically constrained phenylalanine analogue, (E)-2,3-methanophenylalanine, led to potent competitive inhibition, with the most effective dipeptide showing an inhibition constant (Ki) of 0.16 mM. nih.gov This highlights how modifications to the phenylalanine side chain can yield effective enzyme inhibitors.

| Compound Class | Enzyme Target | Key Structural Feature | Resulting Activity (Example) |

| Dipeptide Analogues | Chymotrypsin | (E)-2,3-methanophenylalanine | Competitive Inhibition (Ki = 0.16 mM) nih.gov |

| Phosphopeptides | Tripeptidyl Peptidase II | Dehydroalanine (from Serine) | Competitive Inhibition (Ki = 0.02 µM) nih.gov |

Pharmacokinetic Modulation through Compound Incorporation

A major challenge for peptide-based therapeutics is their poor pharmacokinetic profile, characterized by rapid degradation by proteases and short plasma half-lives. nih.govresearchgate.net A primary strategy to overcome this is the substitution of natural L-amino acids with modified ones to enhance metabolic stability. nih.govscirp.org

The unique structure of 3-carbamoylphenylalanine contributes to the stability of peptides by making them less recognizable to proteolytic enzymes. chemimpex.comchemimpex.com This resistance to degradation can lead to a longer circulation time in the body, a critical factor for therapeutic efficacy. While direct pharmacokinetic data for peptides containing 3-carbamoylphenylalanine is limited in publicly available literature, the underlying principle is a widely applied strategy in peptide drug development. nih.govresearchgate.net Techniques such as amino acid substitution, cyclization, and terminal modifications are routinely used to improve peptide stability and extend their half-lives. scirp.orgnih.gov The enhanced stability offered by incorporating this compound is a key factor in its use for developing drug candidates with improved efficacy and potentially reduced side effects. chemimpex.com

Bioconjugation Strategies

Bioconjugation involves the linking of biomolecules to other molecules or surfaces. This compound is utilized in these processes to create advanced materials and delivery systems. chemimpex.com

Development of Conjugates for Enhanced Delivery Systems

Furthermore, Fmoc-amino acids, in general, are used to create self-assembling nanostructures, such as micelles, which can serve as carriers for therapeutic agents. nih.gov These peptide-based nanomaterials offer advantages like biocompatibility and the potential for targeted and sustained drug release. The specific properties of 3-carbamoylphenylalanine, such as its enhanced solubility and stability, make it an attractive component for designing these advanced delivery vehicles. chemimpex.com

Functionalization of Biomolecules and Surfaces

This compound is employed in bioconjugation techniques to attach peptides to various surfaces or other biomolecules. chemimpex.com This functionalization is critical for creating diagnostic tools and advanced biomaterials. For example, peptides can be tethered to the surface of nanoparticles or microarrays for use in diagnostic assays or as targeted imaging agents. nih.gov The Fmoc protecting group facilitates the step-wise synthesis of the peptide directly on a surface or onto a linker molecule, while the unique side chain of 3-carbamoylphenylalanine can be used to modulate the properties and orientation of the immobilized peptide. This controlled functionalization is essential for ensuring the biological activity and accessibility of the peptide for its intended interaction.

Therapeutic and Diagnostic Conjugate Design

The bioconjugation capabilities of peptides containing L-3-Carbamoylphe facilitate the attachment of various molecules, which is a key process in the development of targeted therapies and diagnostic tools. chemimpex.comchemimpex.com While specific examples of conjugates utilizing this compound are not detailed in the available literature, the properties of this amino acid derivative make it a candidate for use in creating peptide-drug conjugates (PDCs). In a typical PDC design, a cytotoxic drug is linked to a peptide that specifically targets cancer cells. The enhanced stability and solubility conferred by the carbamoylphenyl group could be advantageous in the synthesis and in vivo performance of such conjugates.

The general process for creating peptide-drug conjugates involves solid-phase peptide synthesis to construct the targeting peptide, followed by the attachment of a linker and the cytotoxic payload. The Fmoc protecting group of this compound is integral to the stepwise assembly of the peptide chain.

| Component | Function in Therapeutic/Diagnostic Conjugates | Potential Contribution of this compound |

| Targeting Peptide | Binds to specific receptors on target cells (e.g., cancer cells) | Incorporation can enhance peptide stability and solubility. |

| Linker | Connects the peptide to the payload | The amino acid side chain could be a potential attachment point. |

| Payload (Drug/Imaging Agent) | Exerts a therapeutic effect or provides a diagnostic signal | Improved peptide properties may enhance payload delivery. |

Protein Engineering and Functional Modulation

This compound is utilized in protein engineering to design modified proteins with enhanced characteristics crucial for therapeutic applications. chemimpex.com The introduction of this non-canonical amino acid can influence a protein's stability, activity, and interactions.

Enhancement of Protein Stability and Activity

Design of Modified Proteins for Therapeutic Applications

In the design of therapeutic proteins, the goal is often to improve upon the properties of naturally occurring proteins. By incorporating this compound, researchers can create novel protein variants with potentially improved efficacy or reduced side effects. chemimpex.com The altered structure and properties of the modified protein can lead to better targeting of specific biological pathways or receptors.

Influence on Protein-Protein Interactions

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and peptides containing L-3-Carbamoylphe can be employed in this field. chemimpex.comchemimpex.com The introduction of this modified amino acid can alter the binding affinity and specificity of a peptide to its target protein. This allows for the investigation of the key interactions that govern protein complex formation and can aid in the design of peptides that modulate these interactions for therapeutic purposes.

Contributions to Cancer Therapeutics Research

This compound is noted for its application in cancer research, particularly in the development of targeted therapies. chemimpex.com

Development of Targeted Cancer Therapies

The development of targeted cancer therapies aims to specifically attack cancer cells while minimizing damage to healthy tissues. Peptides synthesized with this compound can be designed to target specific receptors that are overexpressed on the surface of cancer cells. chemimpex.com The enhanced stability and solubility imparted by the carbamoylphenyl group can be beneficial for the development of peptide-based drugs that need to remain intact and soluble in the bloodstream to reach their target.

Inhibition of Cancer-Related Protein Pathways

A thorough search of scientific databases and research articles did not yield any studies that specifically investigate the inhibitory effects of this compound on any cancer-related protein pathways. While the general field of peptide science explores the interaction of custom-synthesized peptides with biological targets, there is no documented research that identifies this compound as a component of a peptide or a small molecule designed to inhibit specific proteins or signaling cascades implicated in cancer.

Optimization of Derivatives for Anti-Cancer Efficacy

Similarly, the scientific literature lacks information on the synthesis and optimization of this compound derivatives for the purpose of enhancing anti-cancer efficacy. The process of optimizing a lead compound involves creating various chemical analogues and assessing their structure-activity relationship (SAR) to improve potency, selectivity, and pharmacokinetic properties. There is no evidence of such research having been conducted or published for derivatives of this compound in the context of cancer treatment.

Derivatives and Analogs of Fmoc L 3 Carbamoylphe: Synthesis and Functional Exploration

Structural Modification Strategies

The primary strategy for modifying Fmoc-L-3-carbamoylphenylalanine involves its incorporation into peptide chains using solid-phase peptide synthesis (SPPS). nih.govnih.gov The fluorenylmethoxycarbonyl (Fmoc) protecting group is key to this process, as it provides stable protection for the amino group that can be selectively removed with a weak base like piperidine (B6355638), allowing for sequential addition of other amino acids. nih.govwikipedia.org

Structural diversity is achieved through several approaches:

Peptide Elongation: The most fundamental modification is the extension of the peptide chain from the N-terminus of Fmoc-L-3-carbamoylphenylalanine, creating diverse peptide sequences. This is the standard procedure in Fmoc-based SPPS. nih.gov

Side-Chain Modification: While the carbamoyl (B1232498) group itself is a key feature, further modifications can be made to other amino acids within the peptide sequence containing L-3-carbamoylphenylalanine. This includes using a wide variety of natural and unnatural amino acids with different properties (e.g., lipophilic, polar, aromatic) to probe structure-activity relationships (SAR). nih.gov

Backbone Modification: Techniques such as N-methylation can be applied to the peptide backbone to alter conformation and reduce the number of hydrogen bond donors, which can impact properties like cell permeability. nih.gov

Cyclization: Linear peptides containing L-3-carbamoylphenylalanine can be cyclized to create macrocyclic structures. This is a powerful strategy for constraining the peptide's conformation, which can lead to increased potency and stability. Cyclization can be achieved through various chemical reactions, including the formation of amide bonds or thioether linkages. nih.govnih.gov For instance, a common method involves synthesizing a linear peptide on a resin, cleaving it, and then performing a cyclization reaction in solution under high dilution to favor intramolecular reaction. nih.gov

These strategies allow for the creation of large combinatorial libraries of derivatives, which can then be screened for desired biological activities. nih.govnih.gov

Impact of Substitutions on Biological Activity and Specificity

Substitutions within peptides containing L-3-carbamoylphenylalanine can dramatically influence their biological activity and target specificity. A notable example is the development of macrocyclic peptide inhibitors of nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme implicated in various diseases. nih.gov

In one study, researchers performed extensive structure-activity relationship (SAR) explorations on a macrocyclic peptide scaffold. nih.gov By systematically substituting amino acids at different positions (designated R3 and R4), they could precisely map the effects of these changes on the peptide's inhibitory potency.

For example, at the R3 position of a lead peptide, replacing the original tyrosine residue with phenylalanine (removing a hydroxyl group) maintained the inhibitory activity. Further substitution with a lipophilic amino acid like leucine (B10760876) enhanced the potency, suggesting that a hydrogen bond donor at this position was not essential and that lipophilicity was favorable. nih.gov

Similarly, modifications at the R4 position showed that increasing the bulkiness of the amino acid side chain could improve the half-maximal inhibitory concentration (IC50). nih.gov The table below summarizes some of these findings.

| Peptide ID | Modification (Substitution) | Position | NNMT IC50 (nM) |

|---|---|---|---|

| Peptide 2 | 3-Tyr (Tyrosine) | R3 | 1.5 |

| Peptide 3 | 3-Phe (Phenylalanine) | R3 | 1.6 |

| Peptide 4 | Leu (Leucine) | R3 | 0.66 |

| Peptide 8 | Lys (Lysine) | R4 | 3.0 |

| Peptide 12 | Leu at R3, Lys at R4 | R3, R4 | 1.2 |

| Peptide 13 | Expanded bulkiness at R4 | R4 | 0.54 |

These results demonstrate that even subtle changes, such as adding or removing a functional group or altering the lipophilicity of a side chain, can have a significant impact on the biological activity of the final compound. nih.gov This systematic approach of substitution and analysis is crucial for optimizing lead compounds into potent and specific inhibitors. nih.govnih.gov

Comparative Analysis of Isomeric Forms (e.g., L-3- vs. L-4-Carbamoylphe Derivatives)

The position of the carbamoyl group on the phenyl ring of phenylalanine is a critical determinant of a molecule's properties and its ability to interact with biological targets. The L-3- and L-4-carbamoylphenylalanine isomers, while structurally similar, can lead to derivatives with distinct biological profiles. nih.gov

In the context of NNMT inhibitors, SAR studies have utilized L-4-carbamoylphenylalanine (F4CON) as a building block. nih.gov While the specific study cited does not provide a direct head-to-head comparison of two otherwise identical macrocycles—one with the L-3 isomer and one with the L-4 isomer—the successful use of L-4-carbamoylphenylalanine in highly potent inhibitors highlights its utility. nih.gov The choice between the meta (3-position) and para (4-position) substitution affects the vector and angle at which the carbamoyl group projects from the peptide backbone. This, in turn, influences how the group can interact with amino acid residues in a target protein's binding pocket.

The different spatial arrangement of the carbamoyl group can lead to:

Altered Binding Affinity: One isomer may form more favorable hydrogen bonds or other interactions within the target's binding site compared to the other, resulting in a difference in binding affinity and inhibitory potency.

Modified Selectivity: The specific geometry of one isomer might be preferred by one protein target over another, leading to differences in selectivity profiles.

The table below provides a general comparison of the two isomers based on available data.

| Property | Fmoc-L-3-Carbamoylphe | Fmoc-L-4-Carbamoylphe |

|---|---|---|

| CAS Number | 959573-22-9 chemsrc.com | 204716-17-6 watson-int.com |

| Synonym | Fmoc-(2S)-2-amino-3-(3-carbamoylphenyl)propanoic acid americanelements.com | 4-Carbamoyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine watson-int.com |

| Position of Carbamoyl Group | Meta (position 3) | Para (position 4) |

| Reported Use | Building block for bioactive peptides and peptidomimetics. chemimpex.com | Building block in the synthesis of potent macrocyclic NNMT inhibitors. nih.gov |

Ultimately, the choice between using an L-3- or L-4-carbamoylphenylalanine derivative in drug design is empirical and guided by the specific structural requirements of the biological target. nih.govresearchgate.net

Exploration of Macrocyclic Compounds Derived from this compound

Macrocyclization is a widely used strategy in medicinal chemistry to develop potent and selective ligands by constraining a flexible linear peptide into a more rigid, bioactive conformation. nih.gov Fmoc-L-3-carbamoylphenylalanine is a valuable component in the synthesis of such macrocyclic compounds, particularly those designed to inhibit intracellular protein-protein interactions. nih.govnih.gov

The synthesis of these macrocycles typically begins with Fmoc-based solid-phase peptide synthesis (SPPS) to assemble a linear precursor peptide that includes L-3-carbamoylphenylalanine. nih.gov After the linear peptide is synthesized and cleaved from the resin, a macrocyclization reaction is performed in solution. nih.gov

Key strategies for forming macrocycles from peptides containing L-3-carbamoylphenylalanine include:

Thioether Cyclization: A common approach involves incorporating a cysteine residue and a chloroacetylated N-terminus into the linear peptide. The cyclization occurs via an SN2 reaction between the cysteine's thiol group and the chloroacetyl moiety, forming a stable thioether bond. nih.gov

Amide Bond Formation (Macrolactamization): This involves forming an amide bond between the N-terminus and C-terminus of the peptide, or between the side chains of two other amino acids within the sequence, such as lysine (B10760008) and aspartic acid. cam.ac.uk

Click Chemistry: Modern methods like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be used to form a triazole-linked macrocycle, offering a robust and efficient cyclization strategy. cam.ac.ukmdpi.com

A three-component synthesis strategy has also been developed, where building blocks are sequentially coupled in solution-phase reactions to generate large combinatorial libraries of macrocycles without the need for purification between steps. nih.gov This approach allows for the rapid screening of thousands of compounds to identify potent inhibitors, as demonstrated in the discovery of a thrombin inhibitor. nih.gov The incorporation of building blocks like Fmoc-L-3-carbamoylphenylalanine into such a system allows for the exploration of how its specific structural and functional contributions affect binding and activity within a macrocyclic scaffold.

Analytical and Biophysical Methodologies in Fmoc L 3 Carbamoylphe Research

Chromatographic and Spectroscopic Characterization Techniques

The characterization of Fmoc-L-3-Carbamoylphe and peptides derived from it relies heavily on a combination of chromatographic and spectroscopic methods to ensure purity, identity, and structural integrity.

High-Performance Liquid Chromatography (HPLC): This is a fundamental technique for assessing the purity of the this compound amino acid derivative. Reversed-phase HPLC (RP-HPLC) is commonly employed to separate the compound from any potential impurities generated during its synthesis. Purity levels are typically expected to be high, often ≥ 96%, to be suitable for solid-phase peptide synthesis (SPPS). nih.govoup.com The presence of impurities can lead to the formation of undesired side products and complicate the purification of the final peptide.

Furthermore, chiral HPLC is essential for determining the enantiomeric purity of the amino acid. For peptide synthesis, it is critical that the L-enantiomer is used with very high enantiomeric excess (ee), often exceeding 99.0% or even 99.8% ee. byu.edu The use of polysaccharide-based chiral stationary phases under reversed-phase conditions is a common strategy for separating the L- and D-enantiomers of Fmoc-protected amino acids. byu.edu

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of this compound. The spectra provide detailed information about the chemical environment of each proton and carbon atom, allowing for verification of the fluorenylmethoxycarbonyl (Fmoc) group, the phenylalanine backbone, and the 3-carbamoylphenyl side chain. While specific spectral data for this exact compound is not detailed in readily available literature, analogous spectra for similar Fmoc-amino acids like Fmoc-Ala-OH and Fmoc-L-3-Fluorophe are used for structural confirmation. davuniversity.orgresearchgate.net

Mass Spectrometry (MS): This technique is used to determine the molecular weight of this compound, confirming its elemental composition (C₂₅H₂₂N₂O₅) and molecular weight of approximately 430.45 g/mol . springernature.comnih.govnih.gov For peptides containing this amino acid, MS is indispensable for verifying the correct sequence and identifying any modifications or impurities.

A summary of typical characterization data for this compound is presented below.

| Property | Method | Typical Value/Observation | Reference |

| Chemical Purity | HPLC | ≥ 96% | nih.govoup.com |

| Enantiomeric Purity | Chiral HPLC | > 99.0% ee | byu.edu |

| Molecular Formula | - | C₂₅H₂₂N₂O₅ | oup.comspringernature.comnih.gov |

| Molecular Weight | Mass Spectrometry | ~430.45 g/mol | oup.comspringernature.comnih.gov |

| Structure Confirmation | ¹H NMR, ¹³C NMR | Consistent spectral peaks | davuniversity.orgresearchgate.net |

Structural Elucidation Methods for this compound Containing Constructs

Determining the three-dimensional structure of peptides and proteins that incorporate this compound is key to understanding their function. Several high-resolution techniques are employed for this purpose.

X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides atomic-resolution structural data of peptides in the solid state. nih.govnih.govamericanpeptidesociety.org This method is invaluable for visualizing the precise orientation of the 3-carbamoylphenyl side chain and its interactions within the peptide or with a target molecule. pepdd.commdpi.com Co-crystallization of a peptide with its biological target can reveal the specific molecular interactions, such as hydrogen bonds or hydrophobic contacts, that govern binding and activity. americanpeptidesociety.orgpepdd.com

Kinetic Studies of Chemical Stability and Degradation Pathways (e.g., Hydrolysis)

The chemical stability of this compound and the peptides containing it is a critical factor for their synthesis, storage, and application.

Fmoc Group Stability: The Fmoc protecting group itself is known to be labile under basic conditions, which is the principle behind its removal during SPPS using bases like piperidine (B6355638). creative-peptides.comactivotec.comluxembourg-bio.com Conversely, it is stable to acidic conditions, which allows for the use of acid-labile side-chain protecting groups, providing orthogonality in peptide synthesis. altabioscience.com

Side Chain Stability and Degradation: The carbamoyl (B1232498) group (-CONH₂) on the phenyl side chain is generally stable. However, under certain conditions, it could be susceptible to hydrolysis, which would convert it into a carboxylic acid group. Studies on the hydrolysis of carbamates and related structures show that the reaction kinetics are pH-dependent. researchgate.netscielo.br For instance, the hydrolysis of carbamoyl phosphate (B84403) involves decomposition into cyanate (B1221674) and phosphate or hydrolysis of the P-O-C bond to yield carbamate (B1207046). nih.gov While specific kinetic data for the 3-carbamoylphenyl side chain is not readily available, general knowledge of amide and carbamate hydrolysis suggests that harsh acidic or basic conditions and elevated temperatures could promote degradation over time.

Phenylalanine Degradation Pathways: The core phenylalanine structure can also degrade under specific oxidative conditions. For example, in the presence of lipid hydroperoxides, phenylalanine can degrade into compounds like phenylacetic acid and benzaldehyde. nih.gov In biological systems, phenylalanine is typically metabolized via hydroxylation to tyrosine. davuniversity.orgpharmaguideline.comresearchgate.net While these pathways are more relevant to the free amino acid in biological or food chemistry contexts, they represent potential, albeit unlikely, degradation routes for the peptide-bound residue under specific oxidative stress conditions.

Biophysical Assays for Ligand-Target Interactions

To investigate how peptides containing this compound interact with their biological targets (e.g., proteins, receptors), a variety of biophysical assays are employed. These techniques provide quantitative data on binding affinity, kinetics, and thermodynamics. ichorlifesciences.com

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to monitor biomolecular interactions in real-time. bio-protocol.orgnih.gov One binding partner is immobilized on a sensor chip, and the other is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected. SPR can determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (K₋), providing a full kinetic profile of the interaction. nicoyalife.com This method is highly valuable for screening peptides and characterizing lead candidates. researchgate.netresearchgate.net

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. wikipedia.org It is a powerful technique that provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). beilstein-journals.orgnih.govcam.ac.uk This information is crucial for understanding the driving forces behind the peptide-target interaction. wur.nl

Other Techniques: Other methods such as Bio-Layer Interferometry (BLI), Fluorescence Polarization (FP), and NMR spectroscopy are also used to study ligand-target interactions, each offering unique advantages for characterizing the binding of peptides containing modified amino acids. ichorlifesciences.comfrontiersin.orgacs.org

| Technique | Key Parameters Measured | Application in this compound Research |

| Surface Plasmon Resonance (SPR) | kₐ (on-rate), kₑ (off-rate), K₋ (affinity) | Quantifying the binding kinetics and affinity of peptides to their targets. |

| Isothermal Titration Calorimetry (ITC) | Kₐ (affinity), n (stoichiometry), ΔH (enthalpy), ΔS (entropy) | Determining the thermodynamic driving forces of the peptide-target interaction. |

| NMR Spectroscopy | Binding site mapping, structural changes upon binding | Identifying the specific residues involved in the interaction and conformational changes. |

Computational Chemistry and Molecular Modeling in Design and Analysis

Computational methods are increasingly integral to the study of peptides containing non-canonical amino acids like this compound.

Molecular Dynamics (MD) Simulations: MD simulations are used to model the behavior of peptides and their interactions with other molecules at an atomic level over time. americanpeptidesociety.orgspringernature.com These simulations provide insights into peptide folding, conformational stability, and the dynamic nature of the binding process with a target protein. americanpeptidesociety.orgnih.govnih.gov For peptides with unnatural amino acids, MD can help understand how the modified residue affects the peptide's structure and flexibility. nih.govacs.org

Structure Prediction: While experimental methods like NMR and X-ray crystallography are the gold standard, computational models can predict the three-dimensional structures of peptides. Recent advances, such as deep learning-based models like HighFold2, are being developed to accurately predict the structures of peptides containing unnatural amino acids, which is a significant challenge for traditional prediction tools. nih.govoup.com

Docking and Binding Free Energy Calculations: Molecular docking simulations can predict the preferred binding orientation of a peptide to its target. These predictions, often combined with more rigorous methods like free energy calculations, can help in understanding the key interactions that stabilize the complex and can guide the design of peptides with improved affinity and specificity. Machine learning approaches are also being developed to predict peptide-protein binding affinities with increasing accuracy. nih.gov

These computational tools, when used in conjunction with experimental data, provide a powerful platform for the rational design and analysis of novel peptides incorporating this compound for various therapeutic and research applications. byu.edu

Future Perspectives and Emerging Research Avenues for Fmoc L 3 Carbamoylphe

Advanced Materials Science Applications

The field of materials science is increasingly looking towards biologically inspired molecules for the creation of novel materials with advanced functionalities. Fmoc-protected amino acids are well-known for their ability to self-assemble into hydrogels, which are highly valued in biomedical applications. researchgate.netnih.gov The self-assembly process is driven by a combination of π-π stacking interactions from the Fmoc groups and hydrogen bonding between the peptide backbones, leading to the formation of nanofibrous networks that can entrap large amounts of water. mdpi.com

The incorporation of Fmoc-L-3-Carbamoylphe into short peptides could lead to the development of new hydrogels with tailored properties. The carbamoyl (B1232498) group could introduce additional hydrogen bonding sites, potentially influencing the mechanical strength, stability, and water-retention capacity of the resulting hydrogel. These materials could serve as advanced scaffolds for tissue engineering, carriers for controlled drug release, or as matrices for 3D cell culture. researchgate.netrsc.org Research into Fmoc-diphenylalanine has demonstrated that such peptide-based hydrogels can be injectable, reversible, and serve as effective drug carriers. rsc.org The specific properties imparted by the 3-carbamoylphenyl group are a promising avenue for creating materials with enhanced biocompatibility and functionality for applications like regenerative medicine. mdpi.comd-nb.info

| Potential Application Area | Key Feature of this compound | Anticipated Benefit in Material |

| Tissue Engineering | Self-assembly into nanofibers | Formation of biocompatible scaffolds that mimic the extracellular matrix. d-nb.info |

| Drug Delivery | Potential for controlled hydrogel degradation | Tunable release kinetics for therapeutic agents. researchgate.netrsc.org |

| 3D Cell Culture | Enhanced hydrogel stability from carbamoyl group | More robust and physiologically relevant environments for cell studies. researchgate.net |

| Biosensors | Functionalizable side group | Covalent attachment of recognition elements for detecting specific analytes. nih.gov |

Innovations in Peptide-Based Drug Discovery

This compound serves as a crucial building block in the synthesis of complex peptides and peptidomimetics for therapeutic purposes. chemimpex.com Its unique structure can enhance the pharmacological properties of peptides, such as stability against enzymatic degradation and improved solubility. chemimpex.com The introduction of this non-natural amino acid into a peptide sequence can impose conformational constraints, leading to more defined structures that can bind to biological targets with high affinity and specificity.

Innovations in drug discovery are focused on developing peptides that can tackle challenging targets like protein-protein interactions. The carbamoylphenyl side chain of this amino acid derivative can participate in specific hydrogen bonding interactions with target proteins, potentially leading to the discovery of novel therapeutics. chemimpex.com Its use in synthesizing bioactive peptides is a key area of research, particularly in the development of new treatments for cancer and other diseases. chemimpex.com

Novel Applications in Chemical Biology

In chemical biology, researchers utilize uniquely functionalized molecules to probe and manipulate biological systems. This compound can be incorporated into peptide probes to study complex biological processes such as signal transduction or enzyme activity. The carbamoyl group can be chemically modified, allowing for the attachment of fluorescent tags, affinity labels, or other reporter groups through bioconjugation techniques. chemimpex.com

These modified peptides can be used to visualize cellular processes, identify binding partners, or map protein interaction networks. The ability to create peptides with enhanced stability and specific functionalities makes this compound a powerful tool for advancing our understanding of fundamental biology. chemimpex.com

Integration with High-Throughput Screening Platforms

The discovery of new peptide-based drugs heavily relies on the ability to synthesize and screen large collections of peptides, known as combinatorial libraries. creative-peptides.comamericanpeptidesociety.org this compound, as an Fmoc-protected amino acid, is perfectly suited for use in automated solid-phase peptide synthesis, the core technology for generating these libraries. americanpeptidesociety.orgnih.gov

By including this and other non-natural amino acids, researchers can create libraries with vast chemical diversity, increasing the chances of identifying peptides with desired biological activities. americanpeptidesociety.org These libraries, often in a one-bead-one-compound format, can be subjected to high-throughput screening assays to rapidly identify "hit" compounds that bind to a specific target or modulate a biological pathway. nih.gov The integration of this compound into these platforms accelerates the early stages of drug discovery, from hit identification to lead optimization. creative-peptides.com

| Screening Platform | Role of this compound | Objective |

| Peptide Libraries | Building block for synthesis. americanpeptidesociety.org | Generate chemical diversity to screen for new biological functions. creative-peptides.com |

| One-Bead-One-Compound (OBOC) | Component of unique peptide sequences on individual beads. nih.gov | Rapidly screen millions of compounds for binding affinity or activity. |

| Phage Display (modified) | Incorporated into displayed peptide variants. | Identify peptides with high affinity for specific molecular targets. |

Exploration in Regenerative Medicine and Diagnostics

In regenerative medicine, the goal is to repair or replace damaged tissues and organs. Hydrogels formed from self-assembling peptides containing this compound could serve as advanced scaffolds that promote cell adhesion, proliferation, and differentiation. researchgate.netd-nb.info The biocompatibility and tunable mechanical properties of these materials make them promising candidates for applications such as wound healing, cartilage repair, and nerve regeneration. mdpi.comd-nb.info Studies on similar Fmoc-peptide systems have shown their ability to support cell growth and act as effective scaffolds. researchgate.netd-nb.info

In the realm of diagnostics, peptides are being developed as highly specific recognition elements for disease biomarkers. By incorporating this compound, peptides can be designed with enhanced stability and binding affinity for their targets. These peptides could be used in various diagnostic formats, such as enzyme-linked immunosorbent assays (ELISA) or biosensors, for the early detection and monitoring of diseases.

Q & A

Q. How can researchers troubleshoot low yields during this compound incorporation into hydrophobic peptide sequences?

- Diagnostic Steps :

- Resin Swelling : Pre-swell resin (e.g., Rink amide) in DCM for 1 hour before synthesis.

- Coupling Efficiency : Use Kaiser test to detect free amines; repeat coupling if incomplete.

- Solvent Additives : Add 2% v/v DMSO to DMF to disrupt β-sheet formation in aggregation-prone sequences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.